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Isononyl acrylate - 51952-49-9

Isononyl acrylate

Catalog Number: EVT-364595
CAS Number: 51952-49-9
Molecular Formula: C12H22O2
Molecular Weight: 198.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Explore the use of hyphenated techniques, such as gas chromatography-mass spectrometry (GC-MS) for more comprehensive characterization of INA and its degradation products. [, ]

Occupational Health

5.1 Description: Occupational health research focuses on understanding and mitigating the potential health risks associated with occupational exposure to isononyl acrylate. [, , , , ]

5.2 Mechanism of Action: Studies may investigate the potential for INA to cause skin sensitization and allergic contact dermatitis, which are common health concerns associated with acrylate monomers. [, , , , ]

Stearyl Acrylate

  • Compound Description: Stearyl acrylate is a linear alkyl acrylate monomer used in the synthesis of polymers.
  • Relevance: Stearyl acrylate is structurally related to isononyl acrylate through the shared acrylate functional group and both being classified as alkyl acrylates. The difference lies in the length and structure of the alkyl chain, with stearyl acrylate possessing a longer, linear alkyl chain compared to the branched isononyl chain.

Behenyl Acrylate

  • Compound Description: Behenyl acrylate, similar to stearyl acrylate, is a linear alkyl acrylate monomer used in polymer synthesis.
  • Relevance: Behenyl acrylate shares the same acrylate functionality as isononyl acrylate and is categorized as a linear alkyl acrylate. The distinguishing feature is the alkyl chain length, with behenyl acrylate having a considerably longer linear chain than isononyl acrylate.

Tridecyl Acrylate (TDN-A and TDA-A)

  • Compound Description: Tridecyl acrylate, existing in two isomeric forms (TDN-A and TDA-A), is a branched alkyl acrylate used in polymer synthesis.
  • Relevance: Similar to isononyl acrylate, tridecyl acrylate belongs to the branched alkyl acrylate family. They share the acrylate functional group but differ in the branching pattern and length of the alkyl chain.

Henicosyl Acrylate (C21A)

  • Compound Description: Henicosyl acrylate is a branched alkyl acrylate monomer utilized in the production of polymers.
  • Relevance: Henicosyl acrylate, like isononyl acrylate, belongs to the branched alkyl acrylate category. The key structural difference lies in the alkyl chain, with henicosyl acrylate having a much longer and more branched alkyl chain compared to isononyl acrylate.

Heptadecyl Acrylate (C17A)

  • Compound Description: Heptadecyl acrylate is a branched alkyl acrylate monomer.
  • Relevance: Heptadecyl acrylate shares the same acrylate functionality and branched alkyl structure as isononyl acrylate, classifying them both as branched alkyl acrylates. The main difference lies in the alkyl chain length, with heptadecyl acrylate having a longer alkyl chain compared to isononyl acrylate.

Tridecyl Methacrylate (TDN-MA and TDA-MA)

  • Compound Description: Tridecyl methacrylate exists in two isomeric forms (TDN-MA and TDA-MA) and is classified as a branched alkyl methacrylate, often used in the creation of polymers.
Source and Classification

Isononyl acrylate is synthesized from isononanol and acrylic acid. The classification of this compound falls under the category of acrylate esters, which are known for their ability to polymerize and form robust materials. In terms of chemical structure, it can be classified as an aliphatic compound due to the presence of long carbon chains.

Synthesis Analysis

Methods of Synthesis

The synthesis of isononyl acrylate typically involves the esterification reaction between isononanol and acrylic acid. This reaction can be catalyzed by acids or bases to facilitate the formation of the ester bond.

Technical Details:

  1. Materials Required:
    • Isononanol
    • Acrylic acid
    • Acid catalyst (e.g., sulfuric acid)
    • Solvent (if necessary)
  2. Reaction Conditions:
    • The reaction is usually carried out under reflux conditions to ensure complete conversion.
    • Temperature control is critical, typically maintained between 60°C to 100°C.
    • The reaction time can vary from several hours to overnight depending on the desired yield.
  3. Purification:
    • After synthesis, the product may require purification through distillation or chromatography to remove unreacted starting materials and by-products.
Molecular Structure Analysis

Structure and Data

Isononyl acrylate has a molecular formula of C13H24O2C_{13}H_{24}O_2. Its structure features a long hydrophobic carbon chain derived from isononanol, with an acrylate group that allows for polymerization.

  • Molecular Weight: 212.33 g/mol
  • Structural Formula:
CH2=CHCOO CH2 7CH3\text{CH}_2=CH\text{COO CH}_2\text{ }_7\text{CH}_3

This structure indicates that the compound has both hydrophilic (due to the acrylate group) and hydrophobic (due to the long carbon chain) characteristics, making it suitable for various applications.

Chemical Reactions Analysis

Reactions and Technical Details

Isononyl acrylate can undergo several chemical reactions:

  1. Polymerization:
    • It readily participates in free radical polymerization, forming poly(isononyl acrylate), which exhibits excellent flexibility and adhesion properties.
  2. Cross-Linking:
    • When combined with cross-linking agents, it can form thermosetting polymers that enhance mechanical strength and thermal stability.
  3. Hydrolysis:
    • Under acidic or basic conditions, isononyl acrylate can hydrolyze back into isononanol and acrylic acid.
Mechanism of Action

Process and Data

The primary mechanism of action for isononyl acrylate in polymerization involves the initiation of free radicals, which can be generated through thermal or photochemical means. The process typically follows these steps:

  1. Initiation: A free radical initiator decomposes to form reactive species.
  2. Propagation: The free radical reacts with isononyl acrylate, forming a new radical that continues to react with additional monomers.
  3. Termination: Reaction stops when two radicals combine or when a radical reacts with an inhibitor.

This mechanism allows for the formation of high molecular weight polymers that exhibit desirable properties for industrial applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Mild characteristic odor
  • Boiling Point: Approximately 200°C
  • Density: 0.9 g/cm³ at 20°C

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and acetone; insoluble in water.
  • Reactivity: Reacts with strong oxidizing agents; sensitive to light and heat.

These properties make isononyl acrylate an effective component in various formulations, enhancing performance characteristics such as adhesion and flexibility.

Applications

Isononyl acrylate finds numerous scientific uses across various industries:

  • Adhesives: Used in pressure-sensitive adhesives due to its excellent bonding capabilities.
  • Coatings: Employed in protective coatings for metals and plastics, providing weather resistance.
  • Sealants: Utilized in sealant formulations for construction applications due to its durability.
  • Textiles: Incorporated into textile finishes for improved water repellency and flexibility.
Synthesis Methodologies and Reaction Kinetics

Radical Polymerization Pathways for Acrylate Monomers

Isononyl acrylate (INAA) undergoes conventional free radical polymerization through a chain mechanism involving initiation, propagation, and termination steps. The polymerization exhibits distinctive kinetic features characteristic of alkyl acrylates, including:

  • Backbiting Mechanism: The flexible ester side chain of INAA facilitates intramolecular chain transfer reactions where a radical center abstracts a hydrogen atom from the backbone of its own polymer chain. This forms a stable mid-chain tertiary radical that propagates slowly, creating short-chain branches (approximately 1 branch per 100 monomer units) .
  • Chain Transfer Dominance: Intermolecular chain transfer to polymer occurs at significantly lower rates than intramolecular transfer (backbiting), with intramolecular reactions accounting for >95% of branching events in INAA polymerization systems .
  • Termination Kinetics: The coexistence of secondary propagating radicals and tertiary mid-chain radicals creates complex termination behavior. Termination between two tertiary radicals occurs at rates approximately 100-fold slower than between secondary radicals due to steric hindrance and reduced mobility .

Table 1: Kinetic Parameters for Acrylate Radical Polymerization

Reaction TypeRate Coefficient (Typical Range)Activation Energy (kJ/mol)Frequency Factor
Propagation (kp)10,000-20,000 M-1s-115-25106-107 M-1s-1
Backbiting100-200 s-125-351011-1012 s-1
Termination (kt)106-108 M-1s-1<10107-109 M-1s-1

The propagation rate coefficient (kp) for INAA falls within the range of 15,000-20,000 M-1s-1 at 50°C, reflecting the high reactivity typical of acrylate monomers. This elevated kp contributes to rapid chain growth during polymerization. The significant activation energy barrier for backbiting (25-35 kJ/mol) means branching increases dramatically with temperature, profoundly affecting the final polymer architecture .

Controlled/Living Radical Polymerization Techniques (RAFT, ATRP)

Controlled radical polymerization techniques enable precise manipulation of INAA polymer architecture while mitigating branching complications:

  • RAFT Superiority: Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization demonstrates particular effectiveness for INAA due to its tolerance for the monomer's structural complexity. Trithiocarbonate chain transfer agents (e.g., 2-cyano-2-propyl benzodithioate) provide excellent control, yielding poly(isononyl acrylate) with dispersities (Đ) of 1.1-1.3 and molecular weights up to 200,000 g/mol. RAFT operates effectively at 60-80°C without metal catalysts, making it industrially attractive [5].
  • ATRP Limitations: Atom Transfer Radical Polymerization (ATRP) faces challenges with INAA due to potential coordination between the ester carbonyl group and copper catalysts. Though modified ATRP systems (e.g., activators regenerated by electron transfer - ARGET ATRP) can achieve Đ values of 1.2-1.4, they require extensive post-polymerization purification to remove copper residues (typically <50 ppm), increasing production costs [5].
  • Architectural Control: RAFT facilitates the synthesis of INAA-containing block copolymers (e.g., INAA-styrene, INAA-methyl methacrylate) essential for pressure-sensitive adhesives. The living chain ends enable sequential monomer addition with minimal premature termination. Star polymers with INAA arms exhibit enhanced peel resistance in adhesive formulations due to controlled branching density [4] [5].

Table 2: RAFT vs. ATRP for INAA Polymerization

ParameterRAFT PolymerizationATRP
Molecular Weight ControlExcellent (up to 300 kg/mol)Good (up to 150 kg/mol)
Dispersity (Đ)1.05-1.251.15-1.35
Oxygen ToleranceModerate (requires degassing)Low (strict anaerobic conditions)
Catalyst ResidueNoneCopper complexes (10-500 ppm)
Block Copolymer SynthesisHighly efficientRequires initiator modification
Industrial ScalabilityExcellent (simple reactor design)Moderate (catalyst removal needed)

Esterification Mechanisms: Acrylic Acid and Isoalkyl Alcohol Derivatives

INAA monomer synthesis proceeds via acid-catalyzed esterification, requiring precise control to maximize yield:

  • Catalyzed Esterification: Industrially, INAA production employs concentrated sulfuric acid (1-3 wt%) or solid acid catalysts (e.g., sulfonated polystyrene resins) at 90-120°C. The reaction follows second-order kinetics: rate = k[acrylic acid][isononanol]. Water removal via azeotropic distillation (e.g., using cyclohexane) drives equilibrium toward ester formation, achieving >95% conversion in 4-6 hours [2] [6].
  • Inhibition Management: Acrylic acid's inherent polymerization tendency necessitates inhibitors during synthesis:
  • Phenothiazine (200-500 ppm)
  • Hydroquinone monomethyl ether (MEHQ, 100-300 ppm)
  • Oxygen sparging (controlled atmosphere)Inhibitor concentrations must balance prevention of acrylic acid polymerization while allowing subsequent purification of INAA [2].
  • Product Isolation: Post-reaction purification involves neutralization (sodium carbonate), water washing, and fractional distillation under reduced pressure (1-5 kPa, 80-100°C). This sequence removes unreacted acrylic acid (<100 ppm), alcohol (<500 ppm), and inhibitors, yielding >99.5% pure INAA monomer [6].

Isomer-Specific Synthesis: Structural Variations in Branched Nonyl Groups

The "isononyl" designation encompasses multiple branched C9 isomers significantly impacting polymer properties:

  • Feedstock Dependence: Commercial isononyl alcohol derives from:
  • Diisobutylene (2,4,4-trimethyl-1-pentanol and 2,4,4-trimethyl-2-pentanol)
  • Oxo synthesis of n-octenes (primarily 3,5,5-trimethylhexanol)These routes yield distinct isononyl compositions: diisobutylene sources produce highly branched isomers, while oxo-process alcohols contain predominantly mono-methyl branched chains [6].
  • Structure-Property Relationships: The Tg of poly(isononyl acrylate) varies by 8-10°C based on isomer distribution:
  • High 3,5,5-trimethylhexyl content: Tg ≈ -58°C
  • High 2,4,4-trimethylpentyl content: Tg ≈ -50°CLonger/branched side chains reduce polymer chain packing efficiency and decrease Tg. Viscosity similarly decreases with increased branching: linear nonyl acrylate exhibits viscosity >5 mPa·s, while branched INAA shows viscosity ≈2 mPa·s at 25°C [6].
  • Characterization Challenges: Isomer distribution analysis requires GC-MS (monomer) and 13C NMR (polymer). Characteristic NMR signals include:
  • Terminal methyls: 14-15 ppm
  • Branch points: 35-40 ppm
  • Ester carbonyls: 174-175 ppmThe ratio of methylene (30-35 ppm) to methine (40-45 ppm) signals quantifies branching density in the alcohol moiety [6].

Catalytic Systems for High-Yield Monomer Production

Catalyst selection critically determines INAA production efficiency and purity:

  • Solid Acid Catalysts: Sulfonated polystyrene-divinylbenzene resins (e.g., Amberlyst™ series) enable continuous fixed-bed reactor operation:
  • Space velocity: 1-3 h-1
  • Conversion per pass: 65-75%
  • Total yield: >99% with recycleAdvantages include minimal side reactions (etherification <1%), easy separation, and no neutralization waste. Catalyst lifetime exceeds 2 years with proper pretreatment (water removal) [2].
  • Homogeneous Catalysts: p-Toluenesulfonic acid (0.5-1.5 mol%) offers faster kinetics than solid acids but requires neutralization generating salt waste (0.5-1.0 kg/kg INAA). Newer ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) show promise with 98% conversion and recyclability (5 cycles), though costs remain prohibitive for bulk production [6].
  • Process Intensification: Reactive distillation integrates reaction and separation:
  • Temperature gradient: 90°C (reaction zone) → 50°C (condensation zone)
  • Residence time: 1-2 hours
  • Conversion: >99% in single passThis approach suppresses acrylic acid dimerization (reduced to <0.3%) and improves energy efficiency by 40% compared to batch processes [2].

Table 3: Catalytic Systems for INAA Synthesis

Catalyst TypeConversion (%)Selectivity (%)ByproductsOperating Conditions
Sulfuric Acid9892Diisononyl ether, Acrylic acid dimer90-100°C, batch, 4-6 h
p-Toluenesulfonic Acid9794Diisononyl ether100-110°C, batch, 3-5 h
Amberlyst™ 1575 (per pass)>99None detected80-90°C, continuous, SV=2 h-1
Heteropolyacids8596Acrylic acid trimer95°C, batch, 5 h
Ionic Liquids9897None detected85°C, batch, 4 h

Properties

CAS Number

51952-49-9

Product Name

Isononyl acrylate

IUPAC Name

7-methyloctyl prop-2-enoate

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

InChI

InChI=1S/C12H22O2/c1-4-12(13)14-10-8-6-5-7-9-11(2)3/h4,11H,1,5-10H2,2-3H3

InChI Key

CUXGDKOCSSIRKK-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCOC(=O)C=C

Canonical SMILES

CC(C)CCCCCCOC(=O)C=C

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